molecular formula C17H11ClFNO B11695126 N-(3-chloro-4-fluorophenyl)naphthalene-1-carboxamide

N-(3-chloro-4-fluorophenyl)naphthalene-1-carboxamide

Cat. No.: B11695126
M. Wt: 299.7 g/mol
InChI Key: PIWLEAYNQIWUPT-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)naphthalene-1-carboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a naphthalene ring system substituted with a carboxamide group and a phenyl ring bearing chloro and fluoro substituents. Its distinct structure allows it to participate in a variety of chemical reactions and exhibit significant biological activities.

Preparation Methods

The synthesis of N-(3-chloro-4-fluorophenyl)naphthalene-1-carboxamide typically involves the coupling of 3-chloro-4-fluoroaniline with naphthalene-1-carboxylic acid. The reaction is often facilitated by the use of coupling agents such as N,N-Diisopropylethylamine (DIPEA) and propylphosphonic anhydride (T3P) in a suitable solvent like tetrahydrofuran (THF) at room temperature . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

N-(3-chloro-4-fluorophenyl)naphthalene-1-carboxamide can undergo various chemical reactions, including:

Common reagents used in these reactions include halogenating agents, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)naphthalene-1-carboxamide has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)naphthalene-1-carboxamide involves its interaction with specific molecular targets, such as enzymes. For instance, it acts as a competitive and reversible inhibitor of monoamine oxidase (MAO), binding to the active site of the enzyme and preventing the breakdown of neurotransmitters . This inhibition can lead to increased levels of neurotransmitters in the brain, potentially alleviating symptoms of neurological disorders.

Comparison with Similar Compounds

N-(3-chloro-4-fluorophenyl)naphthalene-1-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and its potential as a multitarget-directed ligand for neurological disorders.

Properties

Molecular Formula

C17H11ClFNO

Molecular Weight

299.7 g/mol

IUPAC Name

N-(3-chloro-4-fluorophenyl)naphthalene-1-carboxamide

InChI

InChI=1S/C17H11ClFNO/c18-15-10-12(8-9-16(15)19)20-17(21)14-7-3-5-11-4-1-2-6-13(11)14/h1-10H,(H,20,21)

InChI Key

PIWLEAYNQIWUPT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=CC(=C(C=C3)F)Cl

Origin of Product

United States

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